molecular formula C14H12N2O2S B2578819 N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide CAS No. 1645519-94-3

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide

Cat. No.: B2578819
CAS No.: 1645519-94-3
M. Wt: 272.32
InChI Key: NYTSZPFBEQCOLX-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide is a compound that belongs to the class of heterocyclic compounds, specifically containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Chemical Reactions Analysis

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-13-5-3-2-4-11(13)14(17)16-12(8-15)10-6-7-19-9-10/h2-7,9,12H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSZPFBEQCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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